molecular formula C17H25N3O4 B4174213 N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide

N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide

Cat. No. B4174213
M. Wt: 335.4 g/mol
InChI Key: PVURNTMATCDOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide is a chemical compound that belongs to the group of N-acylaminobenzamides. It is commonly used in scientific research for its various physiological and biochemical effects. The compound is synthesized using a number of methods and has been studied extensively for its mechanism of action.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide is not fully understood. However, it is believed that the compound acts on a number of cellular pathways, including the inhibition of protein kinase C and the activation of AMP-activated protein kinase. These pathways are involved in a number of cellular processes, including cell growth and metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral properties. The compound also has anti-inflammatory effects and has been studied for its potential use in the treatment of cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide has a number of advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available. It has also been extensively studied and its mechanism of action is well understood. However, the compound does have some limitations, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are a number of future directions for research related to N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide. These include further studies related to its potential use in the treatment of cancer, viral infections, and inflammatory diseases. The compound may also have potential applications in the field of metabolic disorders, such as diabetes. Further research is needed to fully understand the compound's mechanism of action and to explore its potential therapeutic uses.

Scientific Research Applications

N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide has a wide range of scientific research applications. It has been studied for its potential antitumor and antiviral properties. The compound has also been shown to have anti-inflammatory effects and has been used in studies related to cardiovascular disease and diabetes.

properties

IUPAC Name

N-cyclohexyl-2-(2-methoxyethylamino)-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-19(13-6-4-3-5-7-13)17(21)15-12-14(20(22)23)8-9-16(15)18-10-11-24-2/h8-9,12-13,18H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVURNTMATCDOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(2-methoxyethylamino)-N-methyl-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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